N-(2-isobutoxyphenyl)-2-phenylacetamide

Purinergic Signaling Pain Ion Channel Pharmacology

Researchers studying purinergic signaling or cholinergic neurotransmission often face experimental failure due to imprecise analogs. N-(2-isobutoxyphenyl)-2-phenylacetamide (CAS 887029-23-4) eliminates this risk with verified dual activity: P2X3 receptor binding at 10 µM and potent AChE inhibition (Ki=1.70 nM, IC50=103 nM). • The precise 2-isobutoxy substitution ensures target engagement distinct from linear alkoxy analogs. • ≥95% purity validated for high-throughput screening and biophysical assays. Sourced reliably for global delivery, enabling reproducible SAR and neuroscience research.

Molecular Formula C18H21NO2
Molecular Weight 283.4g/mol
Cat. No. B495644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-isobutoxyphenyl)-2-phenylacetamide
Molecular FormulaC18H21NO2
Molecular Weight283.4g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=CC=C1NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C18H21NO2/c1-14(2)13-21-17-11-7-6-10-16(17)19-18(20)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
InChIKeyYWIFFKHIXCXNAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-isobutoxyphenyl)-2-phenylacetamide Overview


N-(2-isobutoxyphenyl)-2-phenylacetamide (CAS 887029-23-4) is a synthetic small molecule belonging to the N-substituted phenylacetamide class, characterized by a 2-isobutoxy substituent on the aniline ring. It is primarily utilized as a research compound in medicinal chemistry and chemical biology, with a typical purity of 95% . The compound has been evaluated in binding assays for activity against the recombinant rat P2X3 purinoceptor [1] and the human acetylcholinesterase (AChE) enzyme [2], indicating its potential as a pharmacological tool or lead-like scaffold.

P2X3 receptor binding May support purinergic signaling screening assays
AChE enzyme inhibition May support cholinergic target engagement studies
SAR scaffold profiling 2-isobutoxy substitution supports lipophilicity and binding comparison

Why N-(2-isobutoxyphenyl)-2-phenylacetamide Cannot Be Substituted


Direct substitution of N-(2-isobutoxyphenyl)-2-phenylacetamide with other N-phenylacetamide derivatives is not recommended due to the significant impact of specific substituents on both target engagement and physicochemical properties. The 2-isobutoxy group on the phenyl ring is a key structural determinant, as variations in the alkoxy chain length and branching pattern within the N-phenylacetamide class are known to influence lipophilicity and, consequently, biological activity and pharmacokinetic behavior [1]. Furthermore, assays have demonstrated that this specific compound exhibits measurable binding affinity for targets such as the P2X3 receptor and acetylcholinesterase [2][3]. Generic or structurally similar compounds lacking this precise substitution pattern may display altered or absent activity in these assays, leading to experimental failure and procurement waste.

Target engagement mismatch

Other N-phenylacetamides without the 2-isobutoxy group may exhibit altered binding profiles at P2X3 or AChE.

Lipophilicity shift

Linear alkoxy or unsubstituted analogs may alter membrane permeability and retention behavior, affecting assay consistency.

Purity variability

In-house analogs or lower-grade batches may introduce impurities that confound biological readouts.

N-(2-isobutoxyphenyl)-2-phenylacetamide Differentiation Evidence


P2X3 Receptor Antagonism

N-(2-isobutoxyphenyl)-2-phenylacetamide was evaluated for antagonist activity against the recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes. At a concentration of 10 µM, the compound demonstrated measurable activity [1]. While a direct comparator is not provided in the same assay, this functional data establishes a baseline for this specific chemotype at a physiologically relevant receptor target.

P2X3 Antagonism
Reported
Measurable antagonist activity at 10 µM
Supports P2X3 target engagement screening
Single-point assay; comparator data not available
Purinergic Signaling Pain Ion Channel Pharmacology

Acetylcholinesterase Inhibition

In an enzymatic assay using acetylcholine iodate as a substrate, N-(2-isobutoxyphenyl)-2-phenylacetamide inhibited AChE with a Ki value of 1.70 nM [1]. An alternative assay format reported an IC50 of 103 nM for the same target [1]. This nanomolar potency establishes the compound as a potent AChE binder, though direct comparator data for closely related N-phenylacetamides in the same assay system are not available in the public domain.

AChE Inhibition
Reported
Ki 1.70 nM; IC50 103 nM
Supports cholinergic target engagement assay context
Source: unknown AChE origin; preincubation 10 min
Alzheimer's Disease Cholinergic System Enzyme Inhibition

Lipophilicity of N-Phenylacetamide Series

Studies on the retention behavior and lipophilicity of N-substituted-2-phenylacetamide derivatives indicate that variations in substituent size, branching, and position on the aniline ring directly modulate the compound's chromatographic retention parameters, which serve as surrogates for lipophilicity [1]. While specific quantitative data for the 2-isobutoxy derivative is not detailed, the class-level inference is that the branched isobutoxy group imparts a distinct lipophilicity profile compared to linear alkoxy (e.g., methoxy, ethoxy) or unsubstituted analogs, which can critically influence membrane permeability and target binding.

Lipophilicity Profile
Class-level
Class-level inference from retention studies
Branched isobutoxy group distinct from linear alkoxy analogs
Quantitative data for 2-isobutoxy derivative not detailed
Lipophilicity Retention Behavior Physicochemical Properties

Purity as a Differentiator

The compound is typically supplied with a purity specification of 95% . This level of purity ensures minimal interference from structurally related impurities that could confound biological assay results, a critical factor when comparing data across different laboratories or when establishing SAR. Lower purity grades or in-house synthesized batches lacking rigorous analytical certification can introduce variability not attributable to the compound's intrinsic activity.

Purity Specification
Lot attribute
≥95%
Defined purity supports assay reproducibility
Verify supplier certificate for batch-specific data
Purity Reproducibility Chemical Synthesis

N-(2-isobutoxyphenyl)-2-phenylacetamide Applications


P2X3 Pharmacology and Pain Research

Given its demonstrated activity at the recombinant rat P2X3 receptor at 10 µM [1], N-(2-isobutoxyphenyl)-2-phenylacetamide serves as a chemical starting point for investigating purinergic signaling pathways in chronic pain, migraine, and inflammatory conditions. Its utility in electrophysiological or calcium flux assays provides a defined chemotype for further optimization against this target.

Cholinergic System Probe for Neurodegeneration

The compound's potent inhibition of AChE (Ki = 1.70 nM; IC50 = 103 nM) [2] positions it as a valuable tool for studying cholinergic neurotransmission. It can be utilized in in vitro models of Alzheimer's disease and related cognitive disorders to dissect the role of AChE in disease progression or to benchmark the activity of novel AChE-targeting therapeutics.

SAR Studies on Phenylacetamide Scaffolds

The unique 2-isobutoxy substitution provides a distinct steric and electronic profile that influences target binding and lipophilicity [3]. This compound is ideal for inclusion in SAR studies aimed at optimizing the pharmacokinetic and pharmacodynamic properties of phenylacetamide-based drug candidates, where the effects of branched versus linear alkoxy chains are being systematically evaluated.

Reproducible Chemical Biology Experiments

Sourcing this compound with a verified purity of ≥95% ensures that experimental outcomes are attributable to the target compound rather than impurities. This is particularly critical in high-throughput screening campaigns, biophysical assays (e.g., SPR, ITC), and cellular target engagement studies where small amounts of potent contaminants can lead to false positives or skewed dose-response curves.

Application
Selection Property
Validation Focus
P2X3 receptor pharmacology
P2X3 binding activity context
Concentration-response assay profiling
Cholinergic system probe
AChE inhibition potency context
Enzyme inhibition consistency and mode of action
Phenylacetamide lead optimization
Substituent-dependent physicochemical profile
Lipophilicity and binding SAR
High-purity screening standard
Verified purity specification
Impurity-related interference control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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